molecular formula C14H14N2O3 B105926 6-Amino-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one CAS No. 18144-55-3

6-Amino-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B105926
CAS No.: 18144-55-3
M. Wt: 258.27 g/mol
InChI Key: JMMNFKYSQYCWBR-UHFFFAOYSA-N
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Description

6-Amino-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological and therapeutic properties, including their use as anticoagulants, antibiotics, and anticancer agents .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dry acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)- involves its interaction with various molecular targets and pathways. For instance, it can inhibit carbonic anhydrase enzymes, which play a role in regulating pH and ion balance in cells . Additionally, its fluorescence properties make it useful for imaging and detection applications .

Properties

CAS No.

18144-55-3

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

6-amino-3-(pyrrolidine-1-carbonyl)chromen-2-one

InChI

InChI=1S/C14H14N2O3/c15-10-3-4-12-9(7-10)8-11(14(18)19-12)13(17)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6,15H2

InChI Key

JMMNFKYSQYCWBR-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O

Key on ui other cas no.

18144-55-3

Synonyms

6-Amino-3-(pyrrolidin-1-ylcarbonyl)coumarin

Origin of Product

United States

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